molecular formula C10H12F2O B12305294 2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol

2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12305294
M. Wt: 186.20 g/mol
InChI Key: BQAIAATZZMXTCA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a difluoroethanol group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3,4-dimethylphenyl derivatives with difluoroethanol under controlled conditions. One common method involves the use of a Grignard reagent, where 3,4-dimethylphenylmagnesium bromide reacts with difluoroacetaldehyde to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: 2-(3,4-Dimethylphenyl)-2,2-difluoroacetone.

    Reduction: 2-(3,4-Dimethylphenyl)-2,2-difluoroethane.

    Substitution: 2-(3,4-Dimethylphenyl)-2,2-difluoroethyl chloride or bromide.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s difluoroethanol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-2,2-difluoroethane
  • 2-(3,4-Dimethylphenyl)-2,2-difluoroacetone
  • 2-(3,4-Dimethylphenyl)-2,2-difluoroethyl chloride

Uniqueness

2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of a difluoroethanol group with a dimethylphenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C10H12F2O/c1-7-3-4-9(5-8(7)2)10(11,12)6-13/h3-5,13H,6H2,1-2H3

InChI Key

BQAIAATZZMXTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)(F)F)C

Origin of Product

United States

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